3-(3-Pyridyl)aniline dihydrochloride CAS number 1049789-92-5
3-(3-Pyridyl)aniline dihydrochloride CAS number 1049789-92-5
A High-Fidelity Scaffold for Kinase Inhibitor Discovery
Executive Summary
3-(3-Pyridyl)aniline dihydrochloride (CAS 1049789-92-5) represents a "privileged structure" in modern medicinal chemistry. As a biaryl scaffold featuring both a hydrogen-bond donor (aniline amine) and a hydrogen-bond acceptor (pyridine nitrogen), it serves as a critical pharmacophore in the development of kinase inhibitors, particularly for targets such as Rho-associated protein kinase (ROCK) and p38 mitogen-activated protein kinase (p38 MAPK) .
This guide details the physicochemical profile, validated synthesis protocols, and handling requirements for this compound, emphasizing its superiority over the free base form in terms of oxidative stability and aqueous solubility.[1]
Physicochemical Profile
The dihydrochloride salt form is engineered to overcome the poor aqueous solubility and oxidative instability characteristic of the free aniline base.[1]
| Property | Specification |
| Chemical Name | 3-(3-Pyridyl)aniline dihydrochloride |
| CAS Number | 1049789-92-5 |
| Synonyms | 3-(Pyridin-3-yl)aniline 2HCl; 3-(3-Pyridyl)benzenamine dihydrochloride |
| Molecular Formula | C₁₁H₁₀N₂[2][3] · 2HCl |
| Molecular Weight | 243.13 g/mol (Salt); 170.21 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | >50 mg/mL in Water; Soluble in DMSO, Methanol |
| pKa (Calc) | ~3.5 (Pyridine N), ~4.0 (Aniline N) |
| Hygroscopicity | Moderate (Store under desiccant) |
Mechanistic Significance in Drug Design[1]
The 3-(3-pyridyl)aniline motif is not merely a structural linker; it is a functional biostere of biphenyl systems. Its inclusion in library design is driven by three key factors:
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Solubility Enhancement: Unlike the lipophilic biphenyl scaffold, the pyridine ring lowers LogP, improving the drug-likeness (ADME profile) of the final molecule.[1]
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Vectorized Interactions: The meta-meta substitution pattern creates a specific geometry (approx. 120° bond angle), often required to position substituents into the hydrophobic back-pocket of kinase ATP-binding sites.[1]
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Dual-Point Anchoring:
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The Aniline -NH₂ acts as a pivotal attachment point for urea or amide formation (common "hinge-binding" motifs).
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The Pyridine Nitrogen can serve as a solvent-exposed polar contact or interact with specific residues (e.g., Methionine gatekeepers).[1]
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Visualization: Drug Discovery Workflow
The following diagram illustrates how this scaffold transitions from a raw intermediate to a lead candidate.
Figure 1: Workflow depicting the integration of 3-(3-Pyridyl)aniline into fragment-based drug discovery (FBDD).
Validated Synthesis Protocol
Objective: Synthesis of 3-(3-Pyridyl)aniline Dihydrochloride via Suzuki-Miyaura Coupling followed by salt formation. Scale: 10 mmol (Gram-scale)
Phase A: Suzuki Coupling (Free Base Formation)
Note: The choice of catalyst (Pd(dppf)Cl₂) minimizes de-halogenation side reactions common with electron-poor pyridines.
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Reagents:
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Procedure:
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Charge a 100 mL round-bottom flask with the aryl halide, boronic ester, and catalyst.
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Evacuate and backfill with Nitrogen (3x) to remove oxygen (Critical for Pd cycle efficiency).[1]
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Add degassed Dioxane and K₂CO₃ solution.[1]
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Reflux at 90°C for 12 hours under N₂ atmosphere.[1]
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Monitor: TLC (50% EtOAc/Hexane) should show consumption of bromide.
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Workup:
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Cool to RT. Filter through a Celite pad to remove Pd black.[1]
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Dilute filtrate with EtOAc (100 mL) and wash with water (2x) and brine (1x).[1]
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Dry organic layer over Na₂SO₄, concentrate in vacuo.[1]
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Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes). Isolate the free base as a yellow oil/solid.[1]
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Phase B: Dihydrochloride Salt Formation
Note: Converting to the salt immediately prevents oxidation (browning) of the aniline.
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Dissolution: Dissolve the purified free base (approx. 1.7 g) in minimal Ethanol (10 mL).
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Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (6 mL, ~2.4 eq).
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Observation: A thick white precipitate should form immediately.[1]
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Isolation: Stir at 0°C for 30 minutes. Filter the solid.[1][4]
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Washing: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove excess acid and organic impurities.
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Drying: Dry under high vacuum at 40°C for 4 hours.
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Yield: ~85-90% (Off-white powder).
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Visualization: Synthesis Pathway
Figure 2: Step-by-step synthetic route from commercial starting materials to the stable dihydrochloride salt.
Quality Control & Analytical Standards
To ensure the integrity of the scaffold for biological assays, the following QC metrics must be met.
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¹H NMR (DMSO-d₆):
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HPLC Purity: >98% (Area %).
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Chloride Content: Titration with AgNO₃ should confirm ~2.0 equivalents of Cl⁻.
Handling and Safety
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Hazard Classification: Irritant (Skin, Eyes, Respiratory).[1]
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Storage:
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Temperature: 2-8°C (Refrigerate).
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Environment: Hygroscopic. Store in a tightly sealed vial within a desiccator.
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Stability: The dihydrochloride salt is stable for >2 years if kept dry. The free base degrades within weeks if exposed to air.[1]
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Safety Protocol: Wear nitrile gloves and a particulate respirator when weighing the powder to avoid inhalation of acidic dust.[1]
References
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PubChem. (2023).[3] Compound Summary: 3-(Pyridin-3-yl)aniline hydrochloride (CID 459520).[3] National Library of Medicine.[1][3] [Link][1][3]
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Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]
